3-Acetyl-2,4,6-trimethylpyridine
Overview
Description
3-Acetyl-2,4,6-trimethylpyridine is a chemical compound with the CAS Number: 56704-25-7 and a molecular weight of 163.22 . It is also known by the IUPAC name 1-(2,4,6-trimethyl-3-pyridinyl)ethanone .
Synthesis Analysis
Based on the well-known and fairly accessible laboratory synthesis of the 3-acetyl derivative of collidine, several simple chemical modifications were carried out to obtain new collidine derivatives not previously described . The structure of the synthesized compounds was confirmed by ¹H- and ¹³C NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 3-Acetyl-2,4,6-trimethylpyridine is represented by the linear formula C10H13NO . More detailed structural information can be obtained from resources like PubChem and MilliporeSigma .Physical And Chemical Properties Analysis
3-Acetyl-2,4,6-trimethylpyridine has a molecular weight of 163.22 . More detailed physical and chemical properties can be found in resources like PubChem and MilliporeSigma .Scientific Research Applications
Electrosynthesis in Organic Chemistry
3-Acetyl-2,4,6-trimethylpyridine has been utilized in the electrosynthesis of pyridines, demonstrating its potential in organic synthesis. Otero, Batanero, and Barba (2005) explored the electrolysis of acetonitrile, resulting in 2,4,6-trimethylpyridine-3,5-dicarbonitrile as the main product, highlighting the role of 3-acetyl-2,4,6-trimethylpyridine in such processes (Otero, Batanero, & Barba, 2005).
Synthesis Optimization
Research by Urošević et al. (2022) focused on optimizing the synthesis of 2,3,5-trimethylpyridine (collidine) from 3-amino-2-methylpropenal and methylethylketone, a process in which 3-acetyl-2,4,6-trimethylpyridine plays a crucial role. This study provides valuable insights into the synthesis conditions, such as temperature and reaction time, for derivatives of 3-acetyl-2,4,6-trimethylpyridine (Urošević, Mitic, Arsić, & Stojanović, 2022).
Photoinduced Aromatization
3,5-Dicyano-2,4,6-trimethylpyridine, a derivative of 3-acetyl-2,4,6-trimethylpyridine, was prepared via photoinduced aromatization by Zhenhe (2007). This process is significant for the production of novel optoelectronic materials, showcasing the application of 3-acetyl-2,4,6-trimethylpyridine in advanced material science (Zhenhe, 2007).
Hydrophobic and Hydrophilic Interactions
The study of the hydrophobic and hydrophilic interactions in the system 2,4,6-trimethylpyridine-water by Marczak and Banaś (2001) is crucial for understanding the mixed nature of 3-acetyl-2,4,6-trimethylpyridine. This research provides insights into the solubility and interaction of this compound with water, relevant for various applications in chemistry and material science (Marczak & Banaś, 2001).
Anticancer Agent Development
The synthesis and grafting of a gold(III) complex on nanoporous silica, MCM-41, using2,4,6-trimethylpyridine was investigated by Fazaeli et al. (2011) for potential use as an anticancer agent. This research highlights the role of 3-acetyl-2,4,6-trimethylpyridine derivatives in developing novel drug delivery systems and their implications in cancer treatment (Fazaeli, Amini, Ashourion, Heydari, Majdabadi, Jalilian, & Abolmaali, 2011).
Antimicrobial Activity
Research on the synthesis of novel 1,4-dihydropyridine derivatives, which include 3,5-diacetyl-1,4-dihydro-2,4,6-trimethylpyridine, conducted by Abu-Melha (2013), explored their antimicrobial properties. This study underscores the importance of 3-acetyl-2,4,6-trimethylpyridine derivatives in developing new antimicrobial agents (Abu-Melha, 2013).
Isotope Effects in Nuclear Magnetic Resonance
The study by Balaban, Stânoiu, and Chiraleu (1976) on the steric origin of isotope effects in nuclear magnetic resonance shifts induced by lanthanide shift reagents, using derivatives of 2,4,6-trimethylpyridine, is significant for understanding the molecular behavior of 3-acetyl-2,4,6-trimethylpyridine in advanced spectroscopic techniques (Balaban, Stânoiu, & Chiraleu, 1976).
Safety And Hazards
properties
IUPAC Name |
1-(2,4,6-trimethylpyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-6-5-7(2)11-8(3)10(6)9(4)12/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNKTACHKMTWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296193 | |
Record name | 3-Acetyl-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,4,6-trimethylpyridine | |
CAS RN |
56704-25-7 | |
Record name | 56704-25-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetyl-2,4,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56704-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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